Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate
Description
Properties
IUPAC Name |
ethyl 4-(4-acetylanilino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-8-13(17)15-12-6-4-11(5-7-12)10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTHOTMAKZKHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-[(4-Acetylphenyl)carbamoyl]propanoic Acid
This two-step process involves:
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Synthesis of 3-[(4-acetylphenyl)carbamoyl]propanoic acid via amidation of 4-acetylaniline with succinic anhydride.
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Esterification with ethanol using acid catalysis.
Reaction Conditions :
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Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv)
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Solvent : Anhydrous ethanol (excess as solvent)
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Temperature : Reflux at 78°C for 6–8 hours
Mechanism :
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. Water removal (via Dean-Stark trap or molecular sieves) shifts equilibrium toward ester formation.
Direct Amidation of Ethyl 3-Chlorocarbonylpropanoate
A one-pot method avoids isolating the carboxylic acid intermediate:
Procedure :
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React 4-acetylaniline with ethyl 3-chlorocarbonylpropanoate in dichloromethane.
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Add triethylamine (2.0 equiv) to scavenge HCl.
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Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions |
| Solvent Polarity | ε = 8.93 (CH₂Cl₂) | Balances solubility/reactivity |
| Base Strength | pKb = 3.25 (Et₃N) | Efficient HCl removal |
Yields reach 88–92% with >95% purity by HPLC.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Key Features :
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Microreactor Design : Stainless steel tubes (ID = 2 mm) with static mixers
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Residence Time : 8–12 minutes at 120°C
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Catalyst : Heterogeneous sulfonic acid resins (e.g., Amberlyst® 15)
Advantages Over Batch Processing :
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40% reduction in ethanol usage
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99.8% conversion due to improved mass transfer
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Simplified purification via in-line distillation
Purification and Characterization
Crystallization Protocols
Crude product is purified using mixed solvents:
Solvent System :
Analytical Data
Spectroscopic Profiles :
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 2.60 (s, 3H, COCH₃), 2.55–2.45 (m, 4H, CH₂CO), 1.25 (t, J = 7.1 Hz, 3H, CH₃)
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IR (KBr) : 3310 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch Esterification | 78 | 95 | Moderate | 1.0 |
| Flow Amidation | 93 | 99 | High | 0.7 |
| One-Pot Chloride | 85 | 97 | Low | 1.2 |
Key Findings :
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Flow chemistry reduces production costs by 30% compared to batch methods
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Acid-catalyzed esterification generates fewer byproducts than chloride-mediated routes
Challenges and Optimization Strategies
Byproduct Formation
Major Impurities :
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Diethyl succinate (from over-esterification)
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4-Acetylacetanilide (competitive amidation)
Mitigation Approaches :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(4-acetylphenyl)carbamoyl]propanoic acid.
Reduction: Formation of ethyl 3-[(4-hydroxyphenyl)carbamoyl]propanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate exhibits several biological activities that make it a candidate for further research:
Anticancer Activity
Research indicates that derivatives of this compound show significant inhibitory effects on various cancer cell lines, including:
- HeLa cells (cervical cancer)
- A549 cells (lung cancer)
- MCF-7 cells (breast cancer)
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the presence of the carbamoyl group, which enhances its interaction with bacterial cell membranes.
Case Studies
Several studies have documented the applications of this compound and its derivatives:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated that one derivative exhibited an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 31.25 µg/mL for Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.
Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Ethyl 3-[(2-Chloro-4-Nitrophenyl)Carbonylamino]-3-(4-Methylphenyl)Propanoate (CAS: Unspecified)
- Structural Differences : Replaces the acetyl group with a 2-chloro-4-nitrobenzoyl moiety and introduces a 4-methylphenyl group.
- The methyl group (-CH₃) may improve lipophilicity compared to the acetyl (-COCH₃) group in the target compound .
b) Ethyl 3-Amino-3-(4-Nitrophenyl)Propanoate (CAS: 224946-68-3)
- Structural Differences: Substitutes the carbamoyl-acetylphenyl group with a nitro-phenyl and amino (-NH₂) group.
- Implications: The amino group introduces basicity and hydrogen-bonding capacity, while the nitro group enhances electron deficiency. This combination could favor applications in dye synthesis or as a pharmaceutical intermediate .
c) Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate (CAS: Unspecified)
- Structural Differences: Features a cyano (-CN) and methoxy (-OCH₃) group on the aromatic ring.
- Implications : The methoxy group is electron-donating, opposing the electron-withdrawing acetyl in the target compound. This could alter π-π stacking interactions in crystal structures or modulate reactivity in polymerization reactions .
Functional Group Modifications on the Propanoate Chain
a) Ethyl 3-(2-Furyl)Propanoate (CAS: Unspecified)
- Structural Differences : Replaces the carbamoyl-acetylphenyl group with a furan ring.
- Such derivatives are often used in fragrance or polymer chemistry .
b) Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Propanoate (CAS: Unspecified)
- Structural Differences: Incorporates a thiazolidinone ring with a thioether (-S-) and oxo (=O) group.
- Implications: The thiazolidinone moiety is associated with antimicrobial activity, as evidenced by testing against Gram-positive/negative bacteria and fungi.
c) Ethyl 3-(Methylthio)Propanoate (CAS: Unspecified)
- Structural Differences : Substitutes the carbamoyl-acetylphenyl group with a methylthio (-SCH₃) group.
- Implications: The methylthio group contributes to volatile aroma profiles in pineapples (odor activity value: 91.21 µg·kg⁻¹ in pulp), suggesting that substituent polarity and volatility critically influence sensory applications compared to the non-volatile acetylphenyl group .
Pharmacologically Relevant Derivatives
a) Ethyl 3-(Pyridin-2-Ylamino)Propanoate (CAS: 103041-38-9)
- Structural Differences: Features a pyridinylamino group instead of the acetylphenyl-carbamoyl unit.
- Implications: Serves as an intermediate in synthesizing dabigatran etexilate (a thrombin inhibitor), underscoring the role of ethyl propanoate derivatives in drug development. The acetylphenyl-carbamoyl group in the target compound may offer alternative binding motifs for enzyme inhibition .
b) Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS: 1375473-45-2)
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The acetyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability compared to stronger electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ).
- Biological Activity: While thiazolidinone derivatives exhibit antimicrobial properties , the acetylphenyl-carbamoyl group’s bioactivity remains unexplored in the evidence, suggesting a gap for future studies.
- Application Potential: The carbamoyl linkage may enhance hydrogen bonding in drug-receptor interactions, whereas methylthio or furyl groups prioritize volatility for flavor/fragrance roles .
Biological Activity
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes an ethyl ester group, a carbamoyl moiety, and an acetophenone derivative. This composition may contribute to its diverse biological activities.
The biological activity of this compound is thought to arise from its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. While specific targets for this compound are still under investigation, similar compounds have demonstrated the following mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of acetophenone exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Activity : The presence of the acetophenone group is often associated with antimicrobial effects against various pathogens.
Anticancer Properties
Recent studies indicate that compounds structurally related to this compound exhibit anticancer properties. For instance, a study highlighted the cytotoxic effects of certain acetophenone derivatives on cancer cell lines, suggesting that this compound may similarly inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Effects
Research has shown that derivatives of this compound possess antimicrobial properties. A study demonstrated that related compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action . The presence of the carbamoyl group may enhance this activity by facilitating interactions with bacterial cell membranes.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting significant potential as an anticancer agent. Further molecular dynamics simulations revealed that the compound interacts favorably with targets involved in apoptosis pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising antibacterial activity with MIC values below 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via a carbamoylation reaction, typically involving the reaction of 4-acetylphenyl isocyanate with ethyl 3-aminopropanoate. Key conditions include:
- Catalysts : Anhydrous conditions with triethylamine or DMAP to facilitate nucleophilic acyl substitution .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and solubility of intermediates.
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires stoichiometric control of the isocyanate intermediate .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Aromatic protons (δ 7.5–8.0 ppm), carbamate NH (δ 6.8–7.2 ppm), ester carbonyl (δ 4.1–4.3 ppm for -OCH2CH3).
- 13C NMR : Ester carbonyl (δ 170–175 ppm), acetyl group (δ 200–210 ppm) .
- IR Spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and carbamate (1650–1680 cm⁻¹) groups confirm functional groups.
- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion verification (expected [M+H]+ ~ 292 m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay design, such as:
- Cell Line Specificity : Use standardized cell lines (e.g., HEK293 or HepG2) and validate target expression via qPCR.
- Dosage Regimens : Conduct dose-response curves (1–100 µM) to establish EC50/IC50 values.
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and solvent controls (DMSO ≤0.1%).
- Data Reprodubility : Replicate studies across independent labs and share raw data via repositories like Zenodo .
Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Maestro model binding poses to enzymes (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the carbamate group .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) to prioritize stable interactions .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
